2-Fluorophenylhydrazine hydrochloride
Overview
Description
2-Fluorophenylhydrazine hydrochloride is an organic compound with the molecular formula FC6H4NHNH2 · HCl. It is a derivative of phenylhydrazine, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is commonly used in the synthesis of various chemical derivatives, particularly pyrazole derivatives .
Preparation Methods
2-Fluorophenylhydrazine hydrochloride can be synthesized through several methods. One common method involves the diazotization of 2-fluoroaniline followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The general steps are as follows:
Diazotization: 2-Fluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: The resulting 2-fluorophenylhydrazine is reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
2-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Condensation: It is used in the preparation of pyrazole derivatives through condensation reactions with carbonyl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc powder, and nucleophiles for substitution reactions. Major products formed from these reactions include azo compounds, amines, and pyrazole derivatives .
Scientific Research Applications
2-Fluorophenylhydrazine hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-fluorophenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the benzene ring increases the electron density on the hydrazine group, making it more reactive towards electrophiles. This reactivity is exploited in the synthesis of various derivatives, particularly pyrazole derivatives .
Comparison with Similar Compounds
2-Fluorophenylhydrazine hydrochloride can be compared with other similar compounds such as:
Phenylhydrazine: Lacks the fluorine substitution, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorophenylhydrazine hydrochloride: Has the fluorine atom at the para position, which affects its reactivity and the types of derivatives it can form.
2-Chlorophenylhydrazine hydrochloride: Has a chlorine atom instead of fluorine, which affects its reactivity and the types of reactions it undergoes
This compound is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and the types of derivatives it can form.
Properties
IUPAC Name |
(2-fluorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYLSYYMHFPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951846 | |
Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-15-4, 40594-36-3 | |
Record name | Hydrazine, (2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2924-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2924-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 40594-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluorophenylhydrazine hydrochloride in the synthesis of the neuropeptide Y antagonist described in the paper?
A1: this compound serves as a key building block in the multi-step synthesis of the neuropeptide Y antagonist. It reacts with an acrylonitrile derivative (compound 5 in the paper) to form the aminopyrazole intermediate (compound 3b). This intermediate is then coupled with a spirolactone carboxylic acid intermediate (compound 2a) to ultimately yield the target neuropeptide Y antagonist (compound 1). This convergent synthetic strategy highlights the importance of this compound in constructing the final molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.